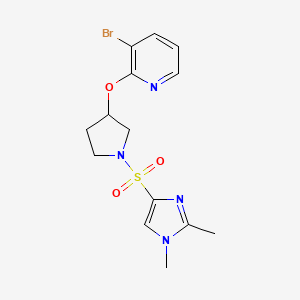

3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Description

Propriétés

IUPAC Name |

3-bromo-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN4O3S/c1-10-17-13(9-18(10)2)23(20,21)19-7-5-11(8-19)22-14-12(15)4-3-6-16-14/h3-4,6,9,11H,5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJXDBIIJKENLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1,2-dimethyl-1H-imidazole with a suitable sulfonyl chloride to introduce the sulfonyl group

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromine atom can be oxidized to form a bromate.

Reduction: : The imidazole ring can be reduced to form a diamine.

Substitution: : The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Bromate derivatives.

Reduction: : Diamine derivatives of the imidazole ring.

Substitution: : Various substituted pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it can be used as a probe to study enzyme activities or as a ligand in receptor binding assays.

Medicine

Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry

In the industrial sector, it can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism by which 3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects depends on its molecular targets and pathways. For example, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Frameworks

3-Bromo-2-(4-Nitrophenyl)Imidazo[1,2-a]Pyridine (CAS 22244-95-7)

- Structure : Combines a brominated imidazo[1,2-a]pyridine core with a 4-nitrophenyl substituent.

- Key Differences: Lacks the pyrrolidine-sulfonyl-imidazole side chain but shares a brominated heterocyclic system.

- Molecular Weight : 318.13 g/mol (vs. estimated ~450 g/mol for the target compound).

6-Bromo-2-(Furan-2-yl)-3-(Prop-2-ynyl)-3H-Imidazo[4,5-b]Pyridine

- Structure : Features an imidazo[4,5-b]pyridine core with bromine and alkyne substituents.

- Key Differences : The alkyne group enables click chemistry modifications, whereas the target compound’s sulfonyl-pyrrolidine group may enhance solubility or receptor binding. The furan ring provides distinct electronic properties compared to dimethylimidazole.

2-(3-Bromophenyl)-Imidazo[1,2-a]Pyrimidine

- Structure : Imidazo[1,2-a]pyrimidine with a brominated phenyl group.

- The bromophenyl substituent offers different steric and electronic profiles compared to the target’s bromopyridine and sulfonamide side chain.

Functional Group and Pharmacophore Analysis

Sulfonamide-Containing Analogues

- 1-(1-Methyl-1H-Imidazol-2-yl)Pyrrolidine-3-Carboxylic Acid Hydrochloride

- Structure : Pyrrolidine linked to methylimidazole, with a carboxylic acid group.

- Key Differences : The carboxylic acid replaces the sulfonyl group, altering ionization state and hydrogen-bonding capacity. This compound may exhibit different solubility or protein-binding behavior compared to the sulfonylated target.

Triazole-Pyridine Hybrids (Anticancer Agents)

- Structure : 1,2,3-Triazole-pyridine hybrids with phenyl and imidazole substituents.

- Key Differences : The triazole ring offers distinct hydrogen-bonding and π-π stacking interactions. These hybrids are reported for anticancer activity, suggesting that the target compound’s sulfonamide-pyrrolidine group could modulate similar biological pathways.

Data Table: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | Pyridine | Bromine, sulfonamido-pyrrolidine | ~450 (estimated) | Sulfonyl linkage, dimethylimidazole |

| 3-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine | Bromine, 4-nitrophenyl | 318.13 | Nitro group, electron-withdrawing effects |

| 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)imidazo[4,5-b]pyridine | Imidazo[4,5-b]pyridine | Bromine, furan, alkyne | N/A | Alkyne for click chemistry |

| 2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine | Imidazo[1,2-a]pyrimidine | Bromophenyl | N/A | Pyrimidine core, steric bulk |

Activité Biologique

3-Bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C14H17BrN4O3S

Molecular Weight: 401.28 g/mol

IUPAC Name: 3-bromo-2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine

CAS Number: 1904022-79-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to enhance the compound's binding affinity to biological targets, which may lead to inhibition or activation of specific pathways involved in cellular processes such as:

- Signal Transduction: Involvement in pathways that regulate cellular responses.

- Gene Expression: Modulation of transcription factors influencing gene activity.

- Metabolic Regulation: Impact on metabolic pathways that can alter cellular metabolism.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related imidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | Akt |

| Compound B | 10.0 | mTOR |

Antiviral Activity

The compound has also been evaluated for its antiviral properties. Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms. For example, certain derivatives have demonstrated activity against HIV and other viruses by targeting viral enzymes.

| Virus | Compound Name | IC50 (µM) |

|---|---|---|

| HIV | Compound C | 2.95 |

| Herpes Simplex | Compound D | 0.5 |

Case Studies

-

Case Study on Antitumor Activity

- A study assessed the effects of a compound structurally related to this compound on human cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 7 µM against HCT116 cells.

-

Case Study on Antiviral Properties

- Another investigation focused on the antiviral potential of a related compound against Plasmodium falciparum, demonstrating an IC50 value of 56 nM, indicating strong inhibitory effects on the parasite's lifecycle stages.

Q & A

Q. What are the key challenges in synthesizing 3-bromo-2-((1-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step regioselective bromination and sulfonylation. Key challenges include:

- Bromination selectivity : Competing substitution patterns (e.g., para vs. ortho positions) require controlled conditions (e.g., using NBS in DMF at 0°C) to favor the desired 3-bromo configuration .

- Sulfonylation efficiency : The 1,2-dimethylimidazole sulfonyl group must be introduced without side reactions. Use of in situ generated sulfonyl chlorides and anhydrous DCM improves yield .

- Monitoring : TLC (silica gel, ethyl acetate/hexane) and LC-MS are critical for tracking intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : H and C NMR resolve the imidazole and pyridine ring systems. Aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.1–2.3 ppm) confirm substitution patterns .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 441.03 Da) and bromine isotope patterns .

- X-ray crystallography : For absolute configuration, co-crystallization with heavy atoms (e.g., bromine) enhances diffraction quality .

Q. How can researchers purify this compound to >95% HPLC purity?

- Methodological Answer :

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) with 5% triethylamine to mitigate polar impurities .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve residual sulfonamide byproducts .

Advanced Research Questions

Q. How does the 1,2-dimethylimidazole sulfonyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-withdrawing effects : The sulfonyl group stabilizes negative charges, enhancing electrophilic substitution resistance. Computational DFT studies (e.g., Gaussian 09) quantify charge distribution .

- Bioactivity modulation : In antimicrobial assays (e.g., MIC against S. aureus), the sulfonyl group increases membrane permeability compared to non-sulfonylated analogs .

- SAR studies : Replace the dimethylimidazole with other heterocycles (e.g., pyrazoles) to evaluate binding affinity changes .

Q. What experimental strategies resolve contradictory data in stability studies (e.g., pH-dependent degradation)?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor via UPLC-PDA to identify degradation products .

- Kinetic modeling : Use Arrhenius plots (25–60°C) to predict shelf-life. For example, t at pH 7.4 is >6 months, but drops to <1 week at pH 2.0 .

- Mechanistic studies : Isotope labeling (e.g., O in sulfonyl groups) tracks hydrolysis pathways .

Q. How can researchers assess the environmental fate of this compound using in silico and experimental methods?

- Methodological Answer :

- EPI Suite : Predict log P (2.8), biodegradation (BIOWIN3 <0.5), and ecotoxicity (LC for D. magna = 1.2 mg/L) .

- Microcosm studies : Incubate in soil/water systems (OECD 307 guidelines) to measure half-life (e.g., 28 days in aerobic soil) .

- Metabolite profiling : HRMS/MS identifies transformation products (e.g., de-brominated or sulfonamide-cleaved derivatives) .

Q. What are the best practices for designing in vivo studies to evaluate neuropharmacological potential?

- Methodological Answer :

- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays (Pe = 4.2 × 10 cm/s) to predict CNS activity .

- Rodent models : Dose rats (10 mg/kg, i.p.) and measure dopamine receptor binding via PET imaging (e.g., [C]raclopride displacement) .

- Toxicity screening : Monitor liver enzymes (ALT/AST) and histopathology after 28-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.